(S)-4,4,4-Trifluoro-3-hydroxybutyric acid
Description
Properties
IUPAC Name |
(3S)-4,4,4-trifluoro-3-hydroxybutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5F3O3/c5-4(6,7)2(8)1-3(9)10/h2,8H,1H2,(H,9,10)/t2-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASQMUMZEQLWJRC-REOHCLBHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(F)(F)F)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H](C(F)(F)F)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5F3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
128899-79-6 | |
| Record name | (3S)-3-Hydroxy-4,4,4-trifluorobutanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (S)-4,4,4-Trifluoro-3-hydroxybutyric acid typically involves the following steps:
Starting Material: The synthesis begins with the preparation of a suitable precursor, such as 4,4,4-trifluorobutyric acid.
Chiral Resolution: To obtain the (S)-enantiomer, chiral resolution techniques such as enzymatic resolution or chiral chromatography are employed.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale catalytic processes and continuous flow reactors to ensure high yield and purity. The use of advanced separation techniques, such as crystallization and distillation, is crucial for isolating the desired enantiomer.
Chemical Reactions Analysis
Types of Reactions: (S)-4,4,4-Trifluoro-3-hydroxybutyric acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol or alkane.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products:
Oxidation: Formation of 4,4,4-trifluoro-3-oxobutyric acid.
Reduction: Formation of 4,4,4-trifluoro-3-hydroxybutanol.
Substitution: Formation of substituted trifluoromethyl derivatives.
Scientific Research Applications
Chemical Synthesis
Building Block for Organic Molecules
(S)-4,4,4-Trifluoro-3-hydroxybutyric acid serves as a crucial building block in the synthesis of complex organic molecules and fluorinated compounds. Its trifluoromethyl group enhances the stability and reactivity of the synthesized products, making it invaluable in synthetic organic chemistry.
| Application | Description |
|---|---|
| Organic Synthesis | Used to create complex organic molecules. |
| Fluorinated Compounds | Enhances stability and reactivity in fluorinated compounds. |
Biological Research
Enzyme Mechanisms and Metabolic Pathways
In biological research, this compound is utilized to study enzyme mechanisms and metabolic pathways involving fluorinated substrates. Its unique chemical structure allows researchers to investigate how fluorinated compounds interact with biological systems.
Case Study: 3-Hydroxybutyric Aciduria
A notable case study involves a patient diagnosed with 3-hydroxybutyric aciduria exhibiting symptoms such as cerebellar ataxia. The study highlighted elevated levels of 3-hydroxybutyric acid in urine, emphasizing the compound's relevance in metabolic disorders and its potential as a biomarker for various neurological conditions .
Pharmaceutical Applications
Drug Development
this compound is being investigated as a pharmaceutical intermediate for developing drugs with enhanced bioavailability and metabolic stability. Its ability to introduce fluorine atoms into drug candidates can significantly improve their pharmacokinetic profiles .
| Drug Development Aspect | Impact |
|---|---|
| Bioavailability | Improved absorption and efficacy of drugs. |
| Metabolic Stability | Enhanced stability in biological systems. |
Agricultural Chemistry
Agrochemical Formulation
The compound is also applied in agricultural chemistry for formulating agrochemicals. Its properties can enhance the efficacy of pesticides and herbicides, leading to improved crop yields while minimizing environmental impact .
Material Science
Advanced Materials Development
In material science, this compound is explored for developing advanced materials such as coatings and polymers that require enhanced chemical resistance and durability. This application is particularly important for industries needing robust materials that can withstand harsh conditions .
Mechanism of Action
The mechanism of action of (S)-4,4,4-Trifluoro-3-hydroxybutyric acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or transport proteins, influencing their activity and function.
Pathways: It can modulate metabolic pathways, particularly those involving fluorinated intermediates, leading to altered biochemical processes.
Comparison with Similar Compounds
Enantiomeric Pair: (R)-4,4,4-Trifluoro-3-hydroxybutyric Acid
The (R)-enantiomer (CAS: 108211-36-5) shares identical molecular weight and formula with the (S)-form but differs in stereochemistry. Key distinctions include:
- Applications : Both enantiomers serve as chiral building blocks, but their biological activities may diverge in drug design due to stereospecific enzyme interactions .
Methyl-Substituted Analog: 4,4,4-Trifluoro-3-hydroxy-3-methylbutyric Acid
This derivative (CAS: 338-03-4; C₅H₇F₃O₃) introduces a methyl group at the 3-position, altering steric and electronic properties:
Amino-Substituted Derivative: 3-Amino-4,4,4-trifluorobutyric Acid
CAS: 584-20-3 (C₄H₆F₃NO₂) replaces the hydroxyl group with an amino group, significantly altering chemical behavior:
- Acidity: The amino group (pKa ~9–10) increases basicity compared to the carboxylic acid (pKa ~2–3) in the parent compound .
Aromatic Analog: (S)-3-Amino-4-(4-Trifluoromethylphenyl)butanoic Acid Hydrochloride
This compound (CAS: 270065-79-7; C₁₁H₁₂F₃NO₂·HCl) incorporates a para-trifluoromethylphenyl group, enhancing lipophilicity and aromatic interactions:
Non-Hydroxylated Analog: 4,4,4-Trifluorobutyric Acid
CAS: 406-93-9 (C₄H₅F₃O₂) lacks the hydroxyl group, leading to distinct properties:
Biological Activity
(S)-4,4,4-Trifluoro-3-hydroxybutyric acid (also referred to as (S)-3-hydroxybutyric acid with trifluoromethyl substitution) is a compound of increasing interest due to its potential biological activities. This article reviews the available literature on its biological effects, mechanisms of action, and therapeutic implications.
Chemical Structure and Properties
This compound is a fluorinated derivative of 3-hydroxybutyric acid. The trifluoromethyl group enhances its lipophilicity and may influence its interaction with biological systems. Its structural formula can be represented as follows:
- Histone Deacetylase Inhibition : Similar to its parent compound, 3-hydroxybutyric acid, this compound has been shown to inhibit histone deacetylases (HDACs). This inhibition leads to increased acetylation of histones, promoting gene expression associated with neuroprotection and metabolic regulation .
- Receptor Activation : The compound acts as an agonist for hydroxycarboxylic acid receptor 2 (HCA2) and free fatty acid receptor 3 (FFAR3). Activation of these receptors has been linked to anti-inflammatory effects and modulation of energy metabolism .
Therapeutic Implications
Research indicates that this compound may have several therapeutic applications:
- Neuroprotection : By increasing brain-derived neurotrophic factor (BDNF) levels through HDAC inhibition, it may enhance neuronal survival and function .
- Metabolic Disorders : Its ability to modulate lipid metabolism suggests potential benefits in managing conditions like obesity and type 2 diabetes .
Case Study 1: Neuroprotective Effects
A study involving animal models demonstrated that administration of this compound resulted in significant improvements in cognitive function following induced oxidative stress. The compound's role in enhancing BDNF signaling was pivotal in these outcomes .
Case Study 2: Metabolic Regulation
In a clinical trial involving healthy subjects subjected to acute inflammatory stress, infusion of this compound resulted in reduced protein catabolism. The results indicated a protective effect against muscle wasting during inflammatory responses .
Research Findings
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
